Mitapivat
Overview
Description
Mitapivat, sold under the brand name Pyrukynd, is a medication used to treat hemolytic anemia in adults with pyruvate kinase deficiency . It is an oral, small molecule allosteric activator of the pyruvate kinase enzyme . Pyruvate kinase is a key enzyme in the glycolytic pathway, and its activation by this compound enhances glycolytic activity, leading to improved adenosine triphosphate levels and reduced 2,3-diphosphoglycerate levels .
Mechanism of Action
Target of Action
Pkr-IN-1 primarily targets the protein kinase RNA-activated (PKR), a member of the serine/threonine (Ser/Thr) kinase family . PKR plays a crucial role in a broad range of intracellular regulatory mechanisms and is involved in the pathophysiology of many human diseases, including microbial and viral infections, cancer, diabetes, and neurodegenerative disorders . The main downstream target of PKR is the eukaryotic initiation factor 2 alpha (eIF-2α), which plays a significant role in the regulation of protein synthesis in metabolic stress .
Mode of Action
Pkr-IN-1, as a potent PKR inhibitor, interacts with its targets, leading to changes in their activity. PKR inhibits translation initiation through the phosphorylation of the alpha subunit of the initiation factor eIF-2 (eIF-2α) and also controls the activation of several transcription factors . The mechanism of apoptosis induction by PKR involves phosphorylation of eIF-2α and activation of NF-κB . In this way, the expression of different genes is regulated by PKR .
Biochemical Pathways
Pkr-IN-1 affects various biochemical pathways. PKR mediates a broad spectrum of cellular transduction pathways . It has been found that PKR plays a key role in the pathophysiology of cancer, inflammation, autoimmune diseases, diabetes, and chronic neurodegenerative disorders . PKR also regulates the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells pathways .
Result of Action
The action of Pkr-IN-1 results in molecular and cellular effects. By inhibiting PKR, Pkr-IN-1 can potentially alter the phosphorylation of eIF-2α, thereby affecting protein synthesis . This could lead to changes in the expression of various genes and potentially impact cellular processes such as apoptosis .
Biochemical Analysis
Biochemical Properties
Pkr-IN-1 functions by inhibiting the activity of protein kinase R, thereby preventing the phosphorylation of its downstream targets. One of the primary targets of PKR is the eukaryotic initiation factor 2 alpha (eIF2α), which, when phosphorylated, leads to the inhibition of protein synthesis. By inhibiting PKR, Pkr-IN-1 reduces the phosphorylation of eIF2α, thereby promoting protein synthesis. Additionally, Pkr-IN-1 interacts with other biomolecules such as activating transcription factor 4 (ATF4) and beta-secretase 1 (BACE1), influencing their expression and activity .
Cellular Effects
Pkr-IN-1 has been shown to exert significant effects on various cell types and cellular processes. In neuronal cells, Pkr-IN-1 reduces apoptosis and promotes cell survival by inhibiting PKR-mediated pathways. In immune cells, Pkr-IN-1 modulates the production of cytokines and other inflammatory mediators, thereby reducing inflammation. Furthermore, Pkr-IN-1 influences cell signaling pathways, gene expression, and cellular metabolism by altering the activity of PKR and its downstream targets .
Molecular Mechanism
The molecular mechanism of Pkr-IN-1 involves the direct inhibition of PKR activity. Pkr-IN-1 binds to the catalytic domain of PKR, preventing its activation by dsRNA or other activators such as PACT protein. This inhibition blocks the autophosphorylation of PKR and its subsequent phosphorylation of eIF2α. As a result, the downstream effects of PKR activation, including the inhibition of protein synthesis and induction of apoptosis, are mitigated. Additionally, Pkr-IN-1 influences the expression of genes involved in stress responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pkr-IN-1 have been observed to change over time. Pkr-IN-1 is stable under physiological conditions and maintains its inhibitory activity over extended periods. Prolonged exposure to Pkr-IN-1 can lead to the degradation of the compound, reducing its efficacy. Long-term studies have shown that Pkr-IN-1 can have sustained effects on cellular function, including the reduction of chronic inflammation and the promotion of cell survival in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Pkr-IN-1 vary with different dosages in animal models. At low doses, Pkr-IN-1 effectively inhibits PKR activity without causing significant adverse effects. At higher doses, Pkr-IN-1 can lead to toxicity and adverse effects such as liver damage and immune suppression. Threshold effects have been observed, where the efficacy of Pkr-IN-1 plateaus at certain dosages, indicating the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
Pkr-IN-1 is involved in several metabolic pathways, primarily through its interaction with PKR and its downstream targets. By inhibiting PKR, Pkr-IN-1 affects the phosphorylation status of eIF2α, thereby influencing protein synthesis and metabolic flux. Additionally, Pkr-IN-1 interacts with enzymes and cofactors involved in stress responses and inflammation, further modulating metabolic pathways and metabolite levels .
Transport and Distribution
Pkr-IN-1 is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Pkr-IN-1 accumulates in regions with high PKR activity, such as the cytoplasm and stress granules, where it exerts its inhibitory effects. The distribution of Pkr-IN-1 is influenced by factors such as cellular stress and the presence of dsRNA .
Subcellular Localization
The subcellular localization of Pkr-IN-1 is primarily in the cytoplasm, where it interacts with PKR and its downstream targets. Pkr-IN-1 is also found in stress granules, which are cytoplasmic aggregates that form in response to cellular stress. The localization of Pkr-IN-1 to these compartments is mediated by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for the effective inhibition of PKR and the modulation of cellular responses to stress .
Preparation Methods
The preparation of mitapivat involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of its core structure and subsequent functionalization to achieve the desired pharmacological properties . Industrial production methods focus on optimizing yield and purity, often involving crystallization and purification steps to obtain the final product in its active form .
Chemical Reactions Analysis
Mitapivat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its activity.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule, potentially enhancing its efficacy or stability.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified pharmacological properties .
Scientific Research Applications
Mitapivat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme activation and glycolytic pathway modulation.
Biology: Investigated for its effects on red blood cell metabolism and energy production.
Medicine: Primarily used to treat hemolytic anemia in adults with pyruvate kinase deficiency.
Industry: Employed in the development of new therapeutic agents targeting metabolic pathways.
Comparison with Similar Compounds
Mitapivat is unique among pyruvate kinase activators due to its specific binding and activation properties . Similar compounds include:
AG-519: Another pyruvate kinase activator with different binding characteristics.
FT-4202: A pyruvate kinase activator under investigation for similar indications.
This compound’s uniqueness lies in its ability to activate both wild-type and mutant forms of pyruvate kinase, making it effective in a broader range of patients with pyruvate kinase deficiency .
Properties
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22/h1-5,8-12,18,26H,6-7,13-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYGBKHKBBXDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The pyruvate kinase enzyme is an ATP-generating enzyme involved in the Embden–Meyerhof glycolytic pathway: it catalyzes the conversion of phosphoenolpyruvate to pyruvate in the final step of glycolysis, generating adenosine triphosphate (ATP), which is critical for cellular maintenance and survival. One of the four isoforms of pyruvate kinase - erythrocyte pyruvate kinase or PKR - is dedicated to red blood cells (RBCs). Compared to most human cells, RBCs lack the metabolic machinery required for aerobic metabolism of glucose and generation of ATP; thus, they rely on anaerobic glycolysis for ATP production. The deficiency of ATP due to glycolytic enzyme defects leads to shortened lifespan and premature destruction of RBCs in the form of chronic hemolytic anemia and ineffective erythropoiesis. Pyruvate kinase deficiency is a rare hereditary disorder affecting RBC glycolysis, caused by mutations in _PKLR_, the gene encoding the RBC (PKR) and liver-specific isoforms (PKL) of pyruvate kinase. Pyruvate kinase deficiency is associated with a build-up of 2,3-disphosphoglycerate (2,3-DPG), an upstream metabolite in glycolysis, and deficient ATP levels. Erythrocyte pyruvate kinase is an allosterically regulated homotetrameric enzyme that is normally activated by fructose bisphosphate (FBP) in an allosteric fashion. Mitapivat is also an allosteric pyruvate kinase activator but binds to a different allosteric site from FBP on the PKR tetramer. This allows for the activation of both wild-type and mutant forms of erythrocyte pyruvate kinase, including those not induced by FBP. Upon binding to pyruvate kinase, mitapivat stabilizes the active tetrameric form of the enzyme and enhances its affinity for its substrate, phosphoenolpyruvate. Mitapivat upregulates erythrocyte pyruvate kinase activity, increases ATP production, and reduces levels of 2,3-DPG. | |
Record name | Mitapivat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16236 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1260075-17-9 | |
Record name | Mitapivat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260075179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitapivat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16236 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MITAPIVAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WTV10SIKH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.